2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol
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Overview
Description
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly noted for its use as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
The synthesis of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-alpha-Pyridylethanol . Industrial production methods often involve the use of organic and inorganic bases, alkali metal halides as catalysts, and phase transfer catalysts such as tetraalkyl/aryl ammonium halides/hydroxides . The reaction conditions typically include controlled temperatures and pressures to ensure the desired product yield and purity.
Chemical Reactions Analysis
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding ketones or reduced to form alcohols. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to the formation of various derivatives .
Scientific Research Applications
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of PROTACs for targeted protein degradation, which is a promising approach for treating diseases such as cancer . The compound’s ability to act as a semi-flexible linker makes it valuable in optimizing the 3D orientation of degraders and enhancing drug-like properties . Additionally, it has applications in the cosmetic industry as a component in various formulations .
Mechanism of Action
The mechanism of action of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be compared with other piperidine derivatives such as 2-(2-(Piperidin-4-yl)phenyl)ethanol and 4-Piperidineethanol. While these compounds share a similar piperidine core, their functional groups and linkers differ, leading to variations in their chemical properties and applications . The unique semi-flexible nature of this compound makes it particularly suitable for use in PROTAC development, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[4-(2-piperidin-4-ylethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c17-12-9-14-4-1-13(2-5-14)3-6-15-7-10-16-11-8-15/h1-2,4-5,15-17H,3,6-12H2 |
InChI Key |
VCFCIGNZAGOZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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